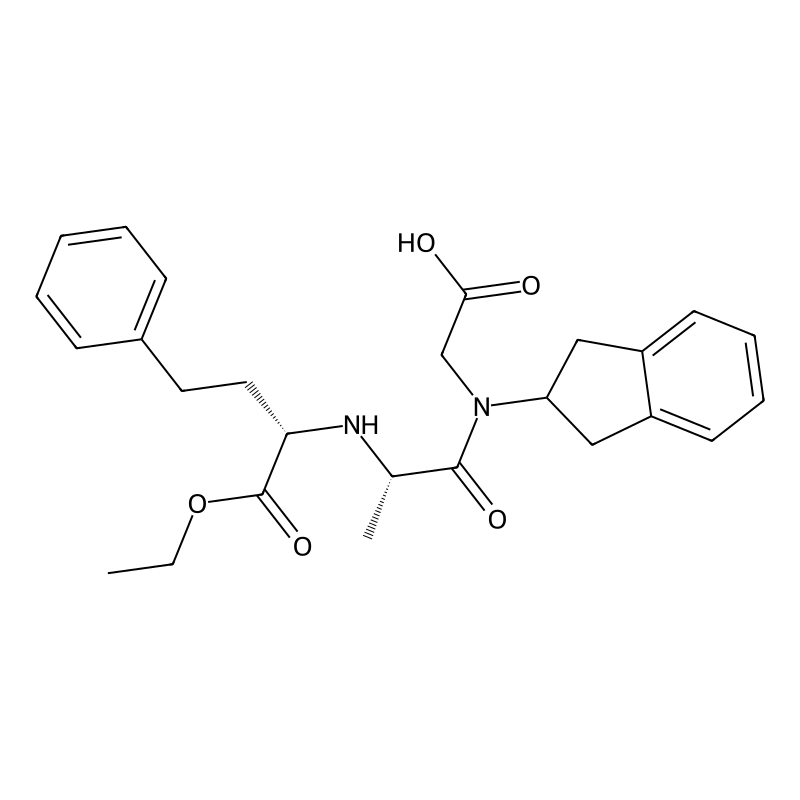

Delapril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Delapril (CAS: 83435-66-9) is a specialized, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor characterized by its unique indanylglycine moiety. As an esterified prodrug, it is rapidly converted in vivo to its active diacid metabolites, which potently block the conversion of angiotensin I to angiotensin II. Unlike first-generation hydrophilic or sulfhydryl-containing analogs, Delapril is engineered for exceptionally high lipophilicity, granting it superior affinity for vascular walls and localized tissue renin-angiotensin systems [1]. For procurement professionals and formulation scientists, Delapril represents a premium precursor for developing targeted cardiovascular therapies, fixed-dose diuretic combinations, and advanced in vivo models where standard hydrophilic ACE inhibitors fail to achieve sufficient tissue penetration or exhibit unacceptable bradykinin-mediated side effects[2].

References

- [1] Inada, Y., et al. Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Am J Cardiol. 1995.

- [2] Cerasola, G., et al. Efficacy and safety of delapril/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis. Vasc Health Risk Manag. 2011; 7: 765-773.

Substituting Delapril with more common ACE inhibitors like Enalapril or Captopril fundamentally alters the pharmacokinetic and tolerability profile of the final formulation. Enalapril is highly hydrophilic, which restricts its ability to penetrate vascular tissues effectively, limiting its efficacy in models requiring localized endothelial ACE inhibition [1]. Conversely, Captopril contains a sulfhydryl group and a proline moiety, which reduces its enzymatic inhibitory potency by over an order of magnitude compared to Delapril's active metabolite and contributes to a higher incidence of adverse effects [1]. Furthermore, generic substitution fails to replicate Delapril's uniquely weak bradykinin potentiating action, meaning that replacing it with Enalapril significantly increases the risk of respiratory side effects, such as cough, in sensitive in vivo models and clinical populations[1].

Superior Lipophilicity for Vascular Tissue Targeting

Delapril's indanylglycine moiety confers a significantly higher lipophilicity compared to standard proline-moiety ACE inhibitors. Quantitative distribution coefficient assays in octanol and water demonstrate that Delapril achieves a coefficient of 1.565, vastly outperforming Captopril (0.351) and Enalapril (0.04) [1]. This nearly 40-fold increase in lipophilicity over Enalapril drives its strong affinity for vascular walls.

| Evidence Dimension | Octanol/water distribution coefficient |

| Target Compound Data | 1.565 (Delapril) |

| Comparator Or Baseline | 0.04 (Enalapril) and 0.351 (Captopril) |

| Quantified Difference | ~39x higher than Enalapril; ~4.4x higher than Captopril |

| Conditions | Standard octanol/water partition assay |

High lipophilicity is critical for formulation scientists developing tissue-targeted cardiovascular drugs, as it ensures superior penetration into vascular walls compared to hydrophilic alternatives.

Enhanced Enzymatic Potency vs. First-Generation Sulfhydryl Inhibitors

In comparative enzymatic assays using rabbit lung ACE and a synthetic substrate (hippuryl-L-histidyl-L-leucine), the primary active metabolite of Delapril (M-I) demonstrated highly potent inhibition. The IC50 of Delapril M-I was measured at 40 nM, which represents a 14.5-fold greater inhibitory potency than the first-generation sulfhydryl inhibitor Captopril [1].

| Evidence Dimension | IC50 for ACE inhibition |

| Target Compound Data | 40 nM (Delapril M-I metabolite) |

| Comparator Or Baseline | Captopril (14.5x weaker potency) |

| Quantified Difference | 14.5-fold greater potency for Delapril M-I |

| Conditions | Rabbit lung ACE assay using HHL substrate |

This quantitative potency advantage justifies the procurement of Delapril over older sulfhydryl-based inhibitors for high-sensitivity in vitro assays and low-dose in vivo models.

Reduced Bradykinin Potentiation and Lower Respiratory Adverse Events

Delapril exhibits a weaker bradykinin potentiating action compared to Enalapril, which directly translates to improved tolerability in clinical and in vivo settings. In a clinical evaluation of patients experiencing cough while treated with Enalapril, switching to Delapril resolved the cough in 50% of the affected individuals, effectively reducing the total population cough incidence from 8% to 4% [1].

| Evidence Dimension | Incidence of ACE inhibitor-induced cough |

| Target Compound Data | 4% population incidence (post-switch to Delapril) |

| Comparator Or Baseline | 8% population incidence (on Enalapril) |

| Quantified Difference | 50% reduction in cough incidence |

| Conditions | Clinical population of essential hypertension patients |

Selecting Delapril is essential for developing antihypertensive formulations where patient compliance or animal model stability is compromised by bradykinin-induced respiratory side effects.

Superior Formulation Compatibility in Diuretic Combinations

Delapril demonstrates excellent compatibility and synergistic efficacy when formulated with diuretics like indapamide. A meta-analysis of head-to-head trials comparing Delapril+Indapamide (D+I) against standard ACEi+Hydrochlorothiazide (HCTZ) combinations showed that the D+I formulation yielded a significantly higher proportion of normalized blood pressure responders (P=0.024) and a lower rate of study withdrawals due to adverse events (2.3% vs. 4.8%, P=0.018) [1].

| Evidence Dimension | Adverse event-driven withdrawal rate |

| Target Compound Data | 2.3% withdrawal rate (Delapril + Indapamide) |

| Comparator Or Baseline | 4.8% withdrawal rate (Standard ACEi + HCTZ) |

| Quantified Difference | 52% relative reduction in adverse event withdrawals |

| Conditions | Meta-analysis of randomized controlled trials (mild-to-moderate hypertension) |

For pharmaceutical procurement, this data validates Delapril as a superior precursor for fixed-dose combination therapies, ensuring better clinical retention and efficacy than standard ACEi/HCTZ pairings.

Lipophilic Cardiovascular Formulation Development

Delapril is the optimal active pharmaceutical ingredient (API) for developing advanced, tissue-targeted antihypertensive formulations. Its exceptionally high octanol/water partition coefficient (1.565) allows it to penetrate vascular walls far more effectively than hydrophilic alternatives like Enalapril, making it ideal for localized renin-angiotensin system (RAS) inhibition studies [1].

High-Tolerability Antihypertensive Drug Design

In research and development programs focused on minimizing ACE inhibitor-induced respiratory side effects, Delapril serves as a critical baseline compound. Its unique indanylglycine moiety results in weaker bradykinin potentiation, cutting the incidence of cough by 50% compared to Enalapril, which is crucial for improving patient compliance in next-generation therapies [1].

Fixed-Dose Diuretic Combination Therapies

Delapril is highly recommended for formulation scientists designing fixed-dose combination drugs. Evidence shows that when paired with indapamide, Delapril achieves superior blood pressure normalization and halves the adverse event withdrawal rate compared to traditional ACE inhibitor and hydrochlorothiazide combinations [2].

References

- [1] Inada, Y., et al. Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Am J Cardiol. 1995.

- [2] Cerasola, G., et al. Efficacy and safety of delapril/indapamide compared to different ACE-inhibitor/hydrochlorothiazide combinations: a meta-analysis. Vasc Health Risk Manag. 2011; 7: 765-773.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

ATC Code

C09 - Agents acting on the renin-angiotensin system

C09A - Ace inhibitors, plain

C09AA - Ace inhibitors, plain

C09AA12 - Delapril

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-dipeptidases [EC:3.4.15.-]

ACE (CD143) [HSA:1636] [KO:K01283]

Other CAS

Wikipedia

Dates

2: Fogari R, Mugellini A, Circelli M, Cremonesi G. Combination delapril/manidipine as antihypertensive therapy in high-risk patients. Clin Drug Investig. 2011;31(7):439-53. doi: 10.2165/11589000-000000000-00000. Review. PubMed PMID: 21627336.

3: Otero ML. Manidipine-delapril combination in the management of hypertension. Vasc Health Risk Manag. 2007;3(3):255-63. Review. PubMed PMID: 17703633; PubMed Central PMCID: PMC2293964.

4: Cavalieri L, Cremonesi G. Delapril plus indapamide: a review of the combination in the treatment of hypertension. Clin Drug Investig. 2007;27(6):367-80. Review. PubMed PMID: 17506588.

5: Coca A. Manidipine plus delapril in patients with Type 2 diabetes and hypertension: reducing cardiovascular risk and end-organ damage. Expert Rev Cardiovasc Ther. 2007 Mar;5(2):147-59. Review. PubMed PMID: 17338661.

6: Song JC, White CM. Clinical pharmacokinetics and selective pharmacodynamics of new angiotensin converting enzyme inhibitors: an update. Clin Pharmacokinet. 2002;41(3):207-24. Review. PubMed PMID: 11929321.

7: Cheer SM, McClellan K. Manidipine: a review of its use in hypertension. Drugs. 2001;61(12):1777-99. Review. PubMed PMID: 11693466.

8: Weber MA. Comparison of type 1 angiotensin II receptor blockers and angiotensin converting enzyme inhibitors in the treatment of hypertension. J Hypertens Suppl. 1997 Dec;15(6):S31-6. Review. PubMed PMID: 9493125.

9: Razzetti R, Acerbi D. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. Am J Cardiol. 1995 Jun 16;75(18):7F-12F. Review. PubMed PMID: 7778536.

10: Reyes AJ. Angiotensin-converting enzyme inhibitors in the clinical setting of chronic congestive heart failure. Am J Cardiol. 1995 Jun 16;75(18):50F-55F. Review. PubMed PMID: 7778535.

11: Singlas E, Fillastre JP. Pharmacokinetics of newer drugs in patients with renal impairment (Part II). Clin Pharmacokinet. 1991 May;20(5):389-410. Review. PubMed PMID: 1879096.

12: Saruta T, Nishikawa K. Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Am J Hypertens. 1991 Jan;4(1 Pt 2):23S-28S. Review. PubMed PMID: 2009144.

13: Inagami T, Murakami T, Higuchi K, Nakajo S. Role of vascular wall renin: intracellular and extracellular mechanism. Blood Vessels. 1991;28(1-3):217-23. Review. PubMed PMID: 2001472.

14: Salvetti A. Newer ACE inhibitors. A look at the future. Drugs. 1990 Dec;40(6):800-28. Review. PubMed PMID: 2078997.

15: Kelly JG, O'Malley K. Clinical pharmacokinetics of the newer ACE inhibitors. A review. Clin Pharmacokinet. 1990 Sep;19(3):177-96. Review. PubMed PMID: 2203579.

Explore Compound Types